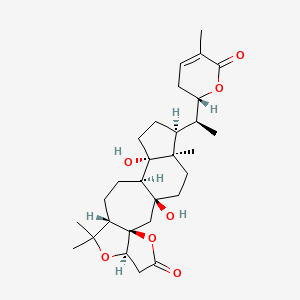
Kadcoccilactone B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadcoccilactone B is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kadcoccilactone B involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Kadcoccilactone B undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Mechanism of Action
Kadcoccilactone B exerts its effects by inhibiting specific enzymes. For example, it inhibits PTP1B by binding to its active site, preventing the dephosphorylation of target proteins. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity . Similarly, its inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
Kadcoccilactone B is structurally similar to other triterpenoids isolated from Kadsura coccinea, such as:
- Kadcoccilactone T
- Kadnanolactone H
- Kadcotrione C
- Kadcoccinic acid B
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which contribute to its specific biological activities. Its potent inhibitory effects on PTP1B and AChE make it a promising candidate for further research and development .
Properties
Molecular Formula |
C29H42O7 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(1S,3R,7R,10S,13R,14S,17S,18R)-1,14-dihydroxy-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one |
InChI |
InChI=1S/C29H42O7/c1-16-6-7-19(34-24(16)31)17(2)18-10-11-29(33)21-9-8-20-25(3,4)35-22-14-23(30)36-28(20,22)15-27(21,32)13-12-26(18,29)5/h6,17-22,32-33H,7-15H2,1-5H3/t17-,18-,19-,20-,21+,22+,26+,27-,28+,29-/m0/s1 |
InChI Key |
UCYIJPSZTKEWLZ-CAQIMXKKSA-N |
Isomeric SMILES |
CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC[C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















